

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine as a reagent in analytical chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
Compound Name:	[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
Cat. No.:	B113093

[Get Quote](#)

Application Notes and Protocols for [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine, also known as 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine, is a versatile diamine compound.^[1] While its direct application as a primary reagent in routine analytical chemistry techniques is not extensively documented in scientific literature, its significant role lies in its use as a key building block and intermediate in synthetic organic chemistry.^[2] Its structural features make it a valuable precursor for the synthesis of complex bioactive molecules, particularly in the realm of pharmaceutical development.

These application notes provide an overview of its primary applications in chemical synthesis and research, along with a conceptual protocol for its use as a synthetic intermediate.

Chemical Properties

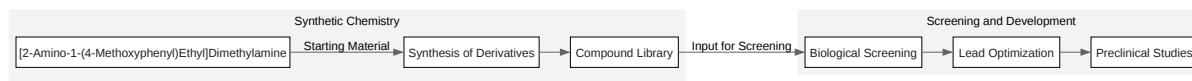
A summary of the key chemical and physical properties of **[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine** is presented below. This data is essential for its appropriate handling, storage, and application in a laboratory setting.

Property	Value	Reference
IUPAC Name	1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine	[1]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O	[1]
Molecular Weight	194.27 g/mol	[1]
CAS Number	851169-57-8	[1]
Appearance	Not specified (likely a liquid or low-melting solid)	
Predicted XLogP3	0.8	[1]
Monoisotopic Mass	194.141913202 Da	[1]

Application Notes

Primary Application: A Versatile Synthetic Building Block

The principal application of **[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine** is as a precursor in the synthesis of more complex molecules.[\[2\]](#) Its bifunctional nature, possessing both a primary and a tertiary amine, allows for a range of chemical transformations, making it a valuable starting material in multi-step syntheses.


Applications in Pharmaceutical Development and Research:

- **Intermediate for Bioactive Molecules:** This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in the development of drugs targeting neurological disorders, such as antidepressants and anxiolytics.[\[2\]](#)[\[3\]](#) The methoxyphenyl group and the diamine structure are common pharmacophores in centrally acting agents.

- **Scaffold for Drug Discovery:** In medicinal chemistry, it is used as a scaffold to which other chemical moieties can be attached. This allows for the creation of libraries of related compounds that can be screened for biological activity, aiding in the discovery of new drug candidates.
- **Biochemical Research:** Due to its structural similarity to certain neurotransmitters, it and its derivatives are used in biochemical research to study neurotransmitter systems.[2][3] These studies can help elucidate the mechanisms of action of new drugs and their effects on mood and cognition.[2]

Logical Workflow in Drug Discovery

The following diagram illustrates the logical workflow where **[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine** is utilized as a building block in a typical drug discovery and development process.

[Click to download full resolution via product page](#)

Logical workflow for the use of the reagent in drug discovery.

Experimental Protocols

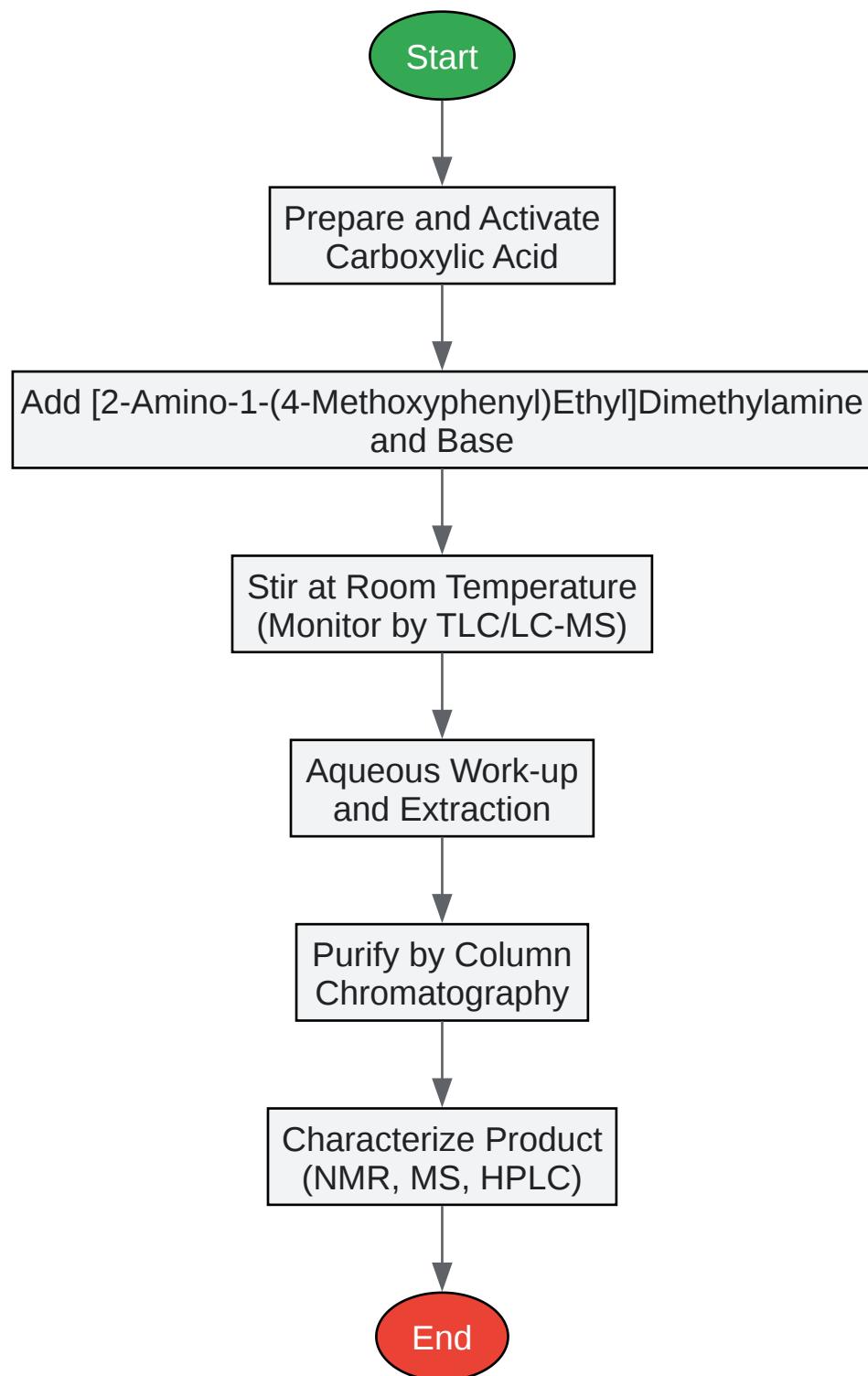
The following is a conceptual protocol describing a general method for the use of **[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine** in the synthesis of an amide, a common reaction in the creation of pharmaceutical compounds. This protocol is for illustrative purposes and should be adapted and optimized for specific target molecules.

Protocol: Synthesis of an N-substituted Amide via Amide Coupling

This protocol describes the coupling of the primary amine of **[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine** with a carboxylic acid to form an amide bond. This is a fundamental transformation in the synthesis of many biologically active molecules.

Materials:

- **[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine**
- A carboxylic acid of interest (R-COOH)
- Coupling agent (e.g., HATU, HBTU, or EDC with HOBT)
- Anhydrous aprotic solvent (e.g., DMF or DCM)
- Tertiary amine base (e.g., DIEA or triethylamine)
- Standard laboratory glassware and stirring equipment
- Purification supplies (e.g., silica gel for column chromatography)


Procedure:

- Preparation of Reactants:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.
 - Add the coupling agent (1.1 equivalents) and, if required, the activator (e.g., HOBT, 1.1 equivalents).
 - Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Amine Addition:
 - To the activated carboxylic acid solution, add **[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine** (1.0 equivalent).
 - Add the tertiary amine base (2.0-3.0 equivalents) to the reaction mixture.

- Reaction:
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
- Work-up and Isolation:
 - Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
- Characterization:
 - Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and HPLC.

Experimental Workflow Diagram

The following diagram outlines the key steps in the conceptual synthetic protocol described above.

[Click to download full resolution via product page](#)

Workflow for the synthesis of an N-substituted amide.

Disclaimer: The information provided is for research and development purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all appropriate safety precautions in place. The provided protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine | C11H18N2O | CID 4998377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine | 851169-57-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine as a reagent in analytical chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113093#2-amino-1-4-methoxyphenyl-ethyl-dimethylamine-as-a-reagent-in-analytical-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com